4-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one
Overview
Description
The compound 4-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic molecule known for its diverse applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: This synthesis begins with the nucleophilic aromatic substitution of 4-chloro-3-fluoroaniline with an appropriate oxadiazole derivative under basic conditions, followed by cyclization.
Route 2: Industrial Production Methods:
Industrial scale production typically involves optimized versions of these synthetic routes, with a focus on cost-effectiveness, yield maximization, and environmental considerations. The reactions are often carried out in flow reactors to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidative transformations, typically forming oxidized derivatives that can be isolated and characterized.
Reduction: Reduction reactions can lead to the formation of the corresponding hydroxy or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidants include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Conditions vary but often involve strong acids or bases, and appropriate solvents.
Major Products Formed:
The major products from these reactions depend on the reaction conditions and reagents used but typically include oxidized, reduced, and substituted derivatives.
Scientific Research Applications
Chemistry:
The compound is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology:
In biological research, it serves as a probe for studying enzyme interactions and as a potential lead compound in drug discovery. Medicine:
Its derivatives have shown promise in preclinical studies as potential therapeutic agents for diseases such as cancer and bacterial infections. Industry:
The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The Mechanism by Which the Compound Exerts Its Effects:
The compound exerts its effects through specific interactions with biological targets, such as enzymes or receptors, inhibiting or modulating their activity. Molecular Targets and Pathways Involved:
It targets pathways involved in cell signaling, proliferation, and apoptosis, making it a valuable tool in studying cellular mechanisms and developing therapeutic strategies.
Comparison with Similar Compounds
Compared to structurally similar compounds, it exhibits unique reactivity profiles and biological activities. For example, while many oxadiazole derivatives are known, this particular compound's combination with the benzoxazinone moiety offers distinct advantages. List of Similar Compounds:
Similar compounds include other oxadiazole derivatives, benzoxazinones, and hybrid molecules combining these or similar heterocycles.
This compound's versatility in synthesis, reactions, and applications underscores its significance in scientific and industrial research. Its unique structure allows for diverse modifications, paving the way for the development of novel materials and therapeutic agents.
Properties
IUPAC Name |
4-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-methyl-1,4-benzoxazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-10-2-5-14-15(6-10)25-9-17(24)23(14)8-16-21-18(22-26-16)11-3-4-12(19)13(20)7-11/h2-7H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSMJERPHIOZAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC3=NC(=NO3)C4=CC(=C(C=C4)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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